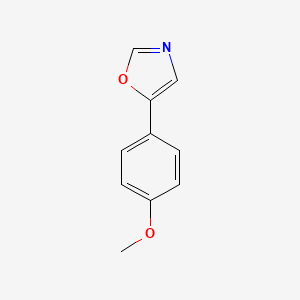

5-(4-Methoxyphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTDBJIWQKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390882 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-51-4 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-(4-methoxyphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines key synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its synthesis and further investigation.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established methods for oxazole (B20620) ring formation. The most prominent and direct routes include the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and direct method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This pathway is often favored for its relatively mild conditions and good yields.[3] The reaction proceeds via the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde, subsequent cyclization, and elimination of p-toluenesulfinic acid to form the oxazole ring.[3]

A key advantage of this method is its directness, converting readily available p-anisaldehyde into the desired oxazole in a single synthetic step. The use of a base such as potassium carbonate in a protic solvent like methanol (B129727) is common for this transformation.[3]

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino-ketones.[4][5] To synthesize this compound via this route, the required precursor, 2-amino-1-(4-methoxyphenyl)ethan-1-one, would first need to be acylated (e.g., with formic acid or a derivative) to form the corresponding 2-formamido-1-(4-methoxyphenyl)ethan-1-one. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to yield the final oxazole.[6]

While this method is robust, it requires the synthesis of the 2-acylamino-ketone precursor, adding steps to the overall sequence compared to the Van Leusen approach.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7] For the synthesis of this compound, this would likely involve the reaction of the cyanohydrin of an appropriate aldehyde with 4-methoxybenzaldehyde. This method is one of the earliest developed for 2,5-disubstituted oxazoles.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 5-aryl oxazoles using the Van Leusen and Robinson-Gabriel methodologies, providing a comparative overview of expected yields and reaction conditions.

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Van Leusen | p-Anisaldehyde, TosMIC | K₂CO₃ | Methanol | Reflux | ~2-6 hours | 75-90 | [3][8] |

| Robinson-Gabriel | 2-Formamido-1-(4-methoxyphenyl)ethan-1-one | H₂SO₄ (conc.) | - | Heat | ~1-3 hours | 60-80 | [6] |

| Van Leusen (Modified) | 4-Methoxybenzyl alcohol, TosMIC | T3P®, DMSO, KOH | Dichloromethane/Methanol | Room Temp to Reflux | ~4-8 hours | 82 | [8] |

Experimental Protocols

The following are detailed, representative methodologies for the key synthetic pathways described.

Protocol 1: Van Leusen Synthesis of this compound

This protocol describes a general procedure for the synthesis of 5-aryloxazoles, adapted for the specific synthesis of this compound.

Materials:

-

p-Anisaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of p-anisaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).

-

To this mixture, add anhydrous potassium carbonate (2.0 equivalents) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes and ethyl acetate) to yield this compound.

Protocol 2: Robinson-Gabriel Synthesis of this compound

This protocol outlines a general two-step procedure starting from the corresponding 2-amino ketone.

Step 2a: Acylation of 2-Amino-1-(4-methoxyphenyl)ethan-1-one

Materials:

-

2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride

-

Formic acid or Acetic-formic anhydride

-

Pyridine or Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 equivalent) in a suitable solvent such as pyridine, add formic acid or a suitable formylating agent (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one.

Step 2b: Cyclodehydration to this compound

Materials:

-

Crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To the crude 2-formamido-1-(4-methoxyphenyl)ethan-1-one, add concentrated sulfuric acid dropwise at 0 °C.

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthesis pathways for this compound.

References

- 1. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? | MDPI [mdpi.com]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. ais.cn [ais.cn]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-(4-Methoxyphenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Methoxyphenyl)oxazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, the following sections present predicted data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of oxazole-based compounds.

Data Presentation

The predicted spectroscopic data for this compound are summarized in the tables below. These values are derived from the analysis of analogous compounds and theoretical considerations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | Oxazole (B20620) H-2 |

| ~7.5-7.7 | d | 2H | Aromatic H (ortho to oxazole) |

| ~7.2-7.4 | s | 1H | Oxazole H-4 |

| ~6.9-7.1 | d | 2H | Aromatic H (meta to oxazole) |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-162 | Aromatic C (para, attached to -OCH₃) |

| ~150-152 | Oxazole C-2 |

| ~148-150 | Oxazole C-5 |

| ~128-130 | Aromatic C (ortho to oxazole) |

| ~125-127 | Aromatic C (ipso, attached to oxazole) |

| ~122-124 | Oxazole C-4 |

| ~114-116 | Aromatic C (meta to oxazole) |

| ~55-56 | Methoxy (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (aromatic and oxazole) |

| ~2850-3000 | Medium | C-H stretch (methyl) |

| ~1610-1630 | Strong | C=N stretch (oxazole ring) |

| ~1500-1600 | Strong | C=C stretch (aromatic and oxazole rings) |

| ~1250-1300 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~1170-1220 | Strong | C-O-C stretch (oxazole ring) |

| ~1020-1050 | Medium | C-O-C stretch (symmetric, aryl ether) |

| ~830-850 | Strong | C-H bend (para-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - CH₃]⁺ |

| 132 | Medium | [M - CH₃CO]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify potential fragment ions, which can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(4-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)oxazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring an oxazole (B20620) ring linked to a methoxyphenyl group, imparts favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly as an antitubulin agent.

Core Physical and Chemical Properties

The intrinsic properties of this compound are fundamental to its application in research and development. The methoxy (B1213986) group attached to the phenyl ring can enhance drug-lipid membrane permeability, a crucial factor in improving the bioavailability and efficacy of potential therapeutic agents. A summary of its key physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 108-109 °C |

| Boiling Point | 294.9 °C at 760 mmHg; 302.9±25.0 °C (Predicted) |

| Density | 1.132 g/cm³ |

| Flash Point | 132.2 °C |

| pKa | 0.67±0.10 (Predicted) |

| Vapor Pressure | 0.00277 mmHg at 25°C |

| Refractive Index | 1.531 |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is commonly achieved through the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Synthesis Protocol: Van Leusen Oxazole Synthesis

This protocol outlines the synthesis of this compound from 4-methoxybenzaldehyde (B44291) and TosMIC.

Materials:

-

4-methoxybenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the layers using a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Van Leusen synthesis workflow for this compound.

Characterization Protocols

Objective: To confirm the molecular structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H NMR spectrum. Expected signals include those for the aromatic protons on the phenyl and oxazole rings, and the methoxy group protons.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals will correspond to the carbon atoms of the oxazole ring, the substituted phenyl ring, and the methoxy group.

Objective: To identify the functional groups present in the molecule, such as aromatic C-H, C=C, C=N, and C-O bonds.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr plates or ATR crystal)

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[1]

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Instrumentation:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Direct insertion probe or GC/LC interface

Procedure (Electron Ionization - EI-MS):

-

Introduce a small amount of the sample into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (175.18 g/mol ).

-

Analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Mechanism of Action

Derivatives of this compound have been identified as potent anticancer agents.[2] Their primary mechanism of action involves the inhibition of tubulin polymerization.[2]

Antitubulin Activity

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures, and their proper function is critical for cell division, intracellular transport, and maintenance of cell shape.

Antimitotic agents that interfere with microtubule dynamics are a major class of cytotoxic drugs used in cancer therapy. Oxazole derivatives, including those with a methoxyphenyl moiety, have been shown to bind to the colchicine-binding site on β-tubulin.[3] This binding event disrupts the assembly of tubulin dimers into microtubules. The inhibition of tubulin polymerization leads to the destabilization of microtubules, which in turn disrupts the formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-Methoxyphenyl)oxazole Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a publicly available crystal structure for 5-(4-Methoxyphenyl)oxazole. This guide therefore presents a comprehensive analysis of a closely related derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , as a case study to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental data and protocols provided are based on the published analysis of this bromo-substituted analog.

Introduction

Oxazole (B20620) derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core, in particular, is a recurring motif in compounds with potential therapeutic applications, making a thorough understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies. Crystal structure analysis via single-crystal X-ray diffraction provides definitive information on molecular geometry, conformation, and intermolecular interactions in the solid state.

This technical guide details the experimental procedures for the synthesis, crystallization, and structural determination of an oxazole derivative closely related to this compound. The presented data and workflows serve as a valuable reference for researchers working on the structural characterization of similar molecules.

Experimental Protocols

Synthesis and Crystallization

The synthesis of oxazole derivatives can be achieved through various established methods, such as the van Leusen reaction, which involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide).[1][2]

For the case study compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, single crystals suitable for X-ray diffraction were obtained through a slow evaporation method.

Protocol for Crystallization:

-

Dissolve the synthesized compound in a hot solution of petroleum ether and ethyl acetate (B1210297) (95:5 v/v).[3]

-

Allow the solution to cool slowly to room temperature.

-

Colorless, needle-like crystals are formed over a period of several days.

-

Carefully select a crystal of suitable size and quality for mounting.[3]

Single-Crystal X-ray Diffraction Analysis

Data collection is performed on a diffractometer equipped with a suitable X-ray source and detector.

Data Collection and Structure Refinement Protocol:

-

Mount a selected single crystal on a goniometer head.

-

Perform data collection at a controlled temperature, typically 295.15 K.[3]

-

Use graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å).[3]

-

Collect a complete dataset using ω-scans.

-

Process the collected data, including integration of the reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or charge flipping algorithms.[3]

-

Refine the structure using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine them isotropically.

-

Utilize software packages such as SHELXL for refinement and ORTEP-3 or Mercury for visualization.[3]

Data Presentation

The crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄[3][4] |

| Formula Weight | 326.15 g/mol [3][4] |

| Temperature | 295.15 K[3] |

| Wavelength | 0.71073 Å[3] |

| Crystal System | Monoclinic[3][4] |

| Space Group | P2₁/n[3][4] |

| Unit Cell Dimensions | |

| a | 14.828(2) Å[3][4] |

| b | 7.1335(9) Å[3][4] |

| c | 25.119(2) Å[3][4] |

| β | 100.066(11)°[3][4] |

| Volume | 2616.1(6) ų[3][4] |

| Z | 8[3][4] |

| Density (calculated) | 1.655 Mg/m³ |

| Absorption Coefficient | 3.152 mm⁻¹[3] |

| F(000) | 1312 |

| Data Collection | |

| Reflections Collected | 14007[3] |

| Independent Reflections | 4601 [R(int) = 0.048] |

| Refinement | |

| Goodness-of-fit on F² | 1.151[3] |

| Final R indices [I>2σ(I)] | R₁ = 0.0658, wR₂ = 0.1873 |

| R indices (all data) | R₁ = 0.1024, wR₂ = 0.2140[3] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel organic compound.

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of its bromo-substituted analog provides significant insights into the expected structural features and the methodologies required for its characterization. The provided protocols and data serve as a robust foundation for researchers and drug development professionals engaged in the study of this important class of heterocyclic compounds. The determination of the crystal structure of the parent compound is a critical next step to fully elucidate its conformational preferences and intermolecular interaction patterns, which will undoubtedly aid in the future design of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. plantaedb.com [plantaedb.com]

- 3. CAS#:96907-62-9 | 5-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-oxazole | Chemsrc [chemsrc.com]

- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Methoxyphenyl)oxazole. It details its dual discovery as both a natural product isolated from a fungal species and a synthetically accessible molecule. The guide focuses on the seminal synthesis methodologies, particularly the Van Leusen oxazole (B20620) synthesis, providing detailed experimental protocols. Furthermore, it consolidates the known physicochemical properties and discusses the biological significance of this compound, primarily as a key intermediate in the development of pharmaceutical agents. This document serves as a technical resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, offering a compilation of quantitative data, detailed procedures, and a historical perspective on this important chemical entity.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a 4-methoxyphenyl (B3050149) group at the 5-position. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of the methoxyphenyl group can enhance the pharmacokinetic properties of a molecule, such as membrane permeability, making its derivatives attractive for drug development.

This compound holds a unique position, having been identified as a synthetic compound and also isolated from a fungal culture broth, highlighting its relevance in both synthetic and natural product chemistry. Its primary importance lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.

Discovery and History

The history of this compound is twofold: its conception as a synthetic molecule and its later discovery as a natural product.

Synthetic Emergence

The primary and most efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis , first reported in 1972. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring. While the exact first synthesis of this compound is not definitively documented in the readily available literature, its synthesis is a straightforward application of this well-established method, using 4-methoxybenzaldehyde (B44291) and TosMIC.

Isolation from a Natural Source

In 2015, a significant development in the history of this compound occurred when Yamamuro et al. reported the isolation of 5-(4'-Methoxyphenyl)-oxazole from the culture broth of a fungus.[1] This discovery was noteworthy as it demonstrated the natural occurrence of a compound previously accessible primarily through synthetic routes. The isolated compound was identified as an inhibitor of Caenorhabditis elegans hatching and growth.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| CAS Number | 1011-51-4 | [2] |

| Melting Point | 108-109 °C | [2] |

| Boiling Point | 294.9 °C at 760 mmHg | [2] |

| Flash Point | 132.2 °C | [2] |

| Density | 1.132 g/cm³ | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Not explicitly stated |

Experimental Protocols

Synthesis via Van Leusen Oxazole Synthesis

The Van Leusen reaction is the most common and efficient method for preparing this compound. It involves the reaction of 4-methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Scheme:

References

Unveiling the Therapeutic Potential of 5-(4-Methoxyphenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole (B20620) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-(4-Methoxyphenyl)oxazole has emerged as a compound of interest, demonstrating a spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related derivatives, with a focus on anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Biological Activities and Quantitative Data

The biological evaluation of this compound and its derivatives has revealed significant potential across several therapeutic areas. While data on the parent compound is still emerging, studies on its derivatives provide valuable insights into the structure-activity relationships and potential mechanisms of action.

Anthelmintic Activity against Caenorhabditis elegans

5-(4'-Methoxyphenyl)-oxazole (MPO) has been identified as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. A study by Yamamuro et al. (2015) isolated MPO from a fungal culture broth and confirmed its biological activity. Interestingly, the study also synthesized nineteen MPO derivatives, none of which exhibited the same level of activity, suggesting that the entire structure of MPO is crucial for its anti-C. elegans effects.[1]

Table 1: Anthelmintic Activity of this compound against C. elegans

| Compound | Activity | Effective Concentration | Reference |

| This compound (MPO) | Inhibition of hatch and growth | Not explicitly quantified in abstract | [1] |

Anticancer Activity

While specific anticancer data for the parent this compound is not extensively documented in publicly available literature, numerous studies have highlighted the potent cytotoxic effects of its derivatives against various cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the inhibition of tubulin polymerization, a critical process in cell division.

One study on 2-methyl-4,5-disubstituted oxazoles, which share a similar core structure, demonstrated significant antiproliferative activity. For instance, a derivative with a p-methoxyphenyl group at the 5-position exhibited potent cytotoxicity.

Table 2: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-chlorobenzo[d]oxazole with 2-methoxyphenyl | MCF-7 (Breast Cancer) | 4.75 ± 0.21 | [2] |

| 5-chlorobenzo[d]oxazole with 2-methoxyphenyl | HepG2 (Liver Cancer) | 4.61 ± 0.34 | [2] |

| Novel Phthalic-Based Tyrosine Kinase Inhibitor | K562 | Not specified | |

| 3g (an oxazolo[5,4-d]pyrimidine (B1261902) derivative) | HT29 (Colon Cancer) | 58.4 | [3][4] |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been explored, with some compounds showing promising activity. For instance, a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibited significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of a 1-(4-methoxyphenyl)-triazole Derivative

| Compound | Assay | % Inhibition | Reference |

| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide series | Carrageenan-induced rat paw edema | 38%-100% of indomethacin (B1671933) activity | [5] |

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial and antifungal activities. A study on 5(4H)-oxazolone-based sulfonamides, which include a 4-methoxybenzylidene moiety, reported significant minimum inhibitory concentrations (MICs) against various microbial strains.

Table 4: Antimicrobial Activity of a 5(4H)-Oxazolone-Based Sulfonamide Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9b (4-methoxy derivative) | S. aureus | 2 | [6] |

| 9b (4-methoxy derivative) | E. coli | 4 | [6] |

| 9b (4-methoxy derivative) | P. aeruginosa | 4 | [6] |

| 9b (4-methoxy derivative) | C. albicans | >32 | [6] |

Experimental Protocols

Anthelmintic Activity Assay against Caenorhabditis elegans

This protocol is based on the methodology likely employed in the study by Yamamuro et al. (2015) for evaluating the effect of compounds on the hatch and growth of C. elegans.

1. Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 bacteria

-

Synchronized L1 stage C. elegans

-

This compound (MPO) dissolved in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Microscope

2. Procedure:

-

Prepare NGM plates seeded with a lawn of E. coli OP50 as a food source for the nematodes.

-

Incorporate this compound into the NGM agar at various concentrations. A control group with the solvent alone should be included.

-

Synchronize a population of C. elegans to obtain L1 larvae. This can be achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch in M9 buffer without food.

-

Transfer a known number of synchronized L1 larvae to the control and MPO-containing NGM plates.

-

Incubate the plates at 20°C.

-

Monitor the plates daily using a microscope to observe the hatching of any remaining eggs and the growth and development of the larvae.

-

Quantitative analysis can be performed by counting the number of worms that reach adulthood at specific time points and by measuring the body size of the worms.

-

The percentage of growth inhibition can be calculated by comparing the number of adult worms or their size in the treatment groups to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[2]

1. Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound or its derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

1. Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound or its derivatives dissolved in a suitable solvent

-

Standard antimicrobial agents (positive controls)

-

Microplate incubator and reader

2. Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data, particularly on the anthelmintic effects of the parent compound and the anticancer, anti-inflammatory, and antimicrobial properties of its derivatives, underscore the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the mechanisms of action and to explore the structure-activity relationships in more detail, especially concerning the parent molecule. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and similar oxazole-based compounds. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. Cas 1011-51-4,this compound | lookchem [lookchem.com]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)oxazole derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The oxazole (B20620) scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The this compound core, in particular, has emerged as a promising pharmacophore. The methoxy (B1213986) group can enhance drug-lipid membrane permeability, potentially improving bioavailability and efficacy.[3] This guide will delve into the synthesis, quantitative biological data, and key signaling pathways associated with this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][5] Another notable method is the Erlenmeyer synthesis of azlactones (oxazol-5(4H)-ones), which can serve as precursors to 5-substituted oxazoles.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 4-methoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) is prepared in methanol.

-

Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at reflux for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol: Erlenmeyer Synthesis of Oxazol-5(4H)-ones

This protocol outlines the synthesis of 4-substituted-2-(4-methoxyphenyl)oxazol-5(4H)-one derivatives.[6]

Materials:

-

4-Methoxyhippuric acid

-

Appropriate aromatic aldehyde (e.g., benzaldehyde)

-

Polyphosphoric acid

-

Water

Procedure:

-

To polyphosphoric acid (0.01 mol), add the appropriate aromatic aldehyde (0.01 mol) and 4-methoxyhippuric acid (0.01 mol).[6]

-

Heat the mixture in an oil bath at 90°C for 4 hours.[6]

-

After cooling, pour the reaction mixture into water.[6]

-

The resulting precipitate is filtered, washed with water, and air-dried.[6]

-

The crude product is purified by column chromatography.[6]

Biological Activities and Quantitative Data

This compound derivatives have shown significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to inhibit tubulin polymerization and modulate key signaling pathways such as STAT3.[2][7][8]

Table 1: Anticancer Activity (IC₅₀ Values) of Selected Oxazole and Isoxazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 15a | [6][7]Oxazole | Various | 0.009 - 0.71 | [1] |

| 15b | [6][7]Oxazole | Various | 0.43 - 2.78 | [1] |

| TTI-4 | 4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | [9] |

| SCT-4 | 1,3,4-Thiadiazole | MCF-7 | ~74% viability at 100 µM | [10] |

| 9b | Benzoxazole | MCF-7 & A549 | <0.1 | [11] |

| 9c | Benzoxazole | MCF-7 & A549 | <0.1 | [11] |

Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

Several oxazole derivatives have been evaluated for their activity against a range of bacterial and fungal pathogens.[3][12]

Table 2: Antimicrobial Activity (MIC Values) of Selected Oxazole Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2d | 1,3-Oxazol-5(4H)-one | S. epidermidis 756 | 56.2 | [12] |

| 1e | N-acyl-α-amino acid | S. epidermidis 756 | 56.2 | [12] |

| 1e | N-acyl-α-amino acid | E. coli ATCC 25922 | 28.1 | [12] |

| 3a | N-acyl-α-amino ketone | P. aeruginosa ATCC 27853 | 14 | [12] |

| 4a | 5-Aryl-1,3-oxazole | C. albicans 128 | 14 | [12] |

Note: This table highlights the antimicrobial potential of the broader oxazole class. Data for direct this compound derivatives is limited in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

A key mechanism of action for many anticancer oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][7][13] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division.[7] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation.[8][14][15] Certain oxazole-based compounds have been identified as STAT3 inhibitors.[8] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival, such as Bcl-xL.[8][15]

Pharmacokinetics

While specific pharmacokinetic data for this compound derivatives are not extensively available in the public domain, the oxazole ring is generally considered to have favorable pharmacokinetic properties.[16][17][18] Oxazole-containing drugs often exhibit good metabolic stability and oral bioavailability.[18] The presence of the methoxyphenyl group can further influence these properties, potentially enhancing membrane permeability.[3] Further in vivo studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this specific class of compounds.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis, potent biological activity, and favorable mechanistic profiles make them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to build upon in their efforts to design and develop the next generation of oxazole-based drugs.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. benthamdirect.com [benthamdirect.com]

- 3. iajps.com [iajps.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 5-Aryloxazoles

The 5-aryloxazole moiety is a significant structural motif found in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence has driven the development of numerous synthetic methodologies, from classic cyclodehydration reactions to modern metal-catalyzed cross-couplings. This guide provides a detailed overview of key synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations for researchers in organic synthesis and drug development.

Van Leusen Oxazole (B20620) Synthesis

A cornerstone of oxazole synthesis, the Van Leusen reaction facilitates the creation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This one-pot reaction proceeds under mild conditions and is known for its reliability and broad substrate scope.[5]

The reaction begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). Subsequent base-promoted elimination of the tosyl group yields the final 5-aryloxazole product.[3][6]

Quantitative Data for Van Leusen Synthesis

The following table summarizes representative examples of the Van Leusen synthesis for various substituted aryl aldehydes.

| Entry | Aldehyde Substrate | Base | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | K₂CO₃ | MeOH | 85-95 | [3][5] |

| 2 | 4-Methoxybenzaldehyde | K₂CO₃ | MeOH | 92 | [3] |

| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | MeOH | 88 | [3] |

| 4 | 2-Naphthaldehyde | K₂CO₃ | MeOH | 85 | [3] |

| 5 | 3-Pyridinecarboxaldehyde | K₂CO₃ | MeOH | 75 | [3] |

Key Experimental Protocol: Synthesis of 5-Phenyloxazole [3][5]

-

Reaction Setup: To a solution of benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in anhydrous methanol (B129727) (10 mL), add anhydrous potassium carbonate (1.5 mmol).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, pour the reaction mixture into cold water (30 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the pure 5-phenyloxazole.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and robust method for forming the oxazole ring through the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[7][8][9] This intramolecular condensation is a fundamental transformation in heterocyclic chemistry.[10]

The starting 2-acylamino ketones can be prepared via methods like the Dakin-West reaction.[8] The mechanism involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline intermediate. A final dehydration step under acidic conditions yields the aromatic oxazole.[7]

Quantitative Data for Robinson-Gabriel Synthesis

This method is versatile, allowing for various substituents on the resulting oxazole.

| Entry | R¹ in Acyl Group | R² in Ketone | Dehydrating Agent | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | H₂SO₄ | 85 | [10] |

| 2 | Methyl | Phenyl | H₂SO₄ | 70-80 | [8] |

| 3 | Phenyl | Methyl | PPA | 78 | [8] |

| 4 | 4-Tolyl | Phenyl | H₂SO₄ | 82 | [10] |

Key Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [10]

-

Reaction Setup: Add 2-benzamidoacetophenone (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695). The product can be further purified by recrystallization from ethanol to yield pure 2,5-diphenyloxazole.

Palladium-Catalyzed Direct C-H Arylation

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed direct C-H arylation emerging as a highly efficient and atom-economical strategy.[11][12] This approach avoids the pre-functionalization of the oxazole ring, directly coupling it with an aryl halide.[1] The reaction's regioselectivity, often at the C5 or C2 position, can be controlled by the choice of ligands, solvents, and reaction conditions.[11]

The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step at a C-H bond of the oxazole. Reductive elimination then furnishes the 5-aryloxazole product and regenerates the Pd(0) catalyst.

Quantitative Data for Pd-Catalyzed C-5 Arylation

The reaction tolerates a wide range of functional groups on both the oxazole and the aryl halide.

| Entry | Oxazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 1-Methyl-1H-imidazole¹ | 1-Bromo-4-nitrobenzene (B128438) | Pd(OAc)₂ | K₂CO₃ | Anisole | 95 | [13][14] |

| 2 | Oxazole | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMAc | 85 | [15] |

| 3 | Oxazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMAc | 88 | [15] |

| 4 | Thiazole¹ | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | KOAc | DMAc | 75 | [15] |

¹Note: Imidazole and Thiazole are included to show the broader applicability of the method to related azoles.

Key Experimental Protocol: Ligandless Pd-Catalyzed C-5 Arylation of 1-Methyl-1H-imidazole [13]

-

Reaction Setup: In a reaction vessel, combine Pd(OAc)₂ (0.05 mmol), benzoic acid (0.30 mmol), 1-methyl-1H-imidazole (1.0 mmol), 1-bromo-4-nitrobenzene (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Fit the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add deaerated anisole (5 mL) via syringe under a stream of argon.

-

Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) and stir for 12-24 hours. Monitor for completion by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Isolation: Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-imidazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 12. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a vital scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 5-(4-Methoxyphenyl)oxazole, combines this privileged heterocycle with a methoxy-substituted phenyl ring, a common feature in pharmacologically active molecules that can influence metabolic stability and receptor binding. Understanding the quantum chemical properties of this molecule is therefore crucial for elucidating its mechanism of action and designing more potent analogues.

Core Computational Methodologies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for exploring the molecular properties of oxazole (B20620) derivatives. These methods provide detailed insights into molecular geometry, electronic structure, and reactivity, which are fundamental to understanding structure-activity relationships (SAR).

Experimental Protocol: Density Functional Theory (DFT) Calculation

A standard and widely accepted protocol for performing DFT calculations on an organic molecule like this compound involves the following steps:

-

Structure Elucidation: The 2D structure of this compound is first drawn using a molecular editor such as GaussView or ChemDraw.

-

Geometry Optimization: An initial 3D conformation is generated and its geometry is fully optimized to locate the global minimum on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly common and reliable choice for this purpose, paired with a Pople-style basis set such as 6-311++G(d,p). This combination offers a robust balance between computational cost and accuracy for organic systems.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Property Calculation: Using the validated optimized geometry, single-point energy calculations are conducted to determine a wide range of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken or Natural Bond Orbital charges).

The workflow for these computational analyses is depicted below.

Predicted Molecular Properties and Data Presentation

The following tables summarize the types of quantitative data that would be generated from the DFT calculations described above. The values presented are hypothetical, based on typical results for similar 5-aryl-oxazole structures, and serve to illustrate the expected format for data presentation.

Table 1: Optimized Geometrical Parameters (Hypothetical)

The geometry optimization provides key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C2-O1 | 1.37 |

| C5-C6 | 1.48 | |

| C9-O2 | 1.36 | |

| C10-H | 1.08 | |

| Bond Angles | O1-C2-N3 | 115.0 |

| C4-C5-C6 | 129.5 | |

| C8-C9-O2 | 118.0 | |

| Dihedral Angle | C4-C5-C6-C7 | 179.8 |

Table 2: Key Electronic and Quantum Chemical Parameters (Hypothetical)

These parameters are crucial for understanding the molecule's reactivity, stability, and electronic behavior.

| Parameter | Symbol | Value | Unit |

| Energy of HOMO | EHOMO | -6.25 | eV |

| Energy of LUMO | ELUMO | -1.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | eV |

| Dipole Moment | µ | 3.50 | Debye |

| Ionization Potential | IP | 6.25 | eV |

| Electron Affinity | EA | 1.15 | eV |

| Global Hardness | η | 2.55 | eV |

| Electronegativity | χ | 3.70 | eV |

| Electrophilicity Index | ω | 2.68 | eV |

-

HOMO & LUMO: The frontier molecular orbitals are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

-

Energy Gap (ΔE): The difference between EHOMO and ELUMO is an indicator of chemical stability; a larger gap suggests lower reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction with biological targets.

Molecular Docking and Structure-Activity Relationships

To investigate how this compound might interact with a specific biological target (e.g., an enzyme or receptor), molecular docking simulations are employed.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound, obtained from the DFT calculations, is prepared by assigning atomic charges and defining rotatable bonds.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the receptor's active site.

-

Pose Analysis: The resulting binding poses are scored and ranked. The top-ranked poses are then visually analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues.

This process allows for the rationalization of biological activity and provides a structural basis for designing new derivatives with improved potency or selectivity.

Conclusion

This guide outlines the standard, robust computational methodologies required to characterize the quantum chemical properties of this compound. By employing Density Functional Theory for geometry optimization and electronic property calculation, followed by molecular docking simulations, researchers can gain profound insights into the molecule's stability, reactivity, and potential interactions with biological targets. The structured data tables and workflow diagrams provided offer a clear framework for conducting and presenting such research, paving the way for the rational design of novel oxazole-based therapeutic agents.

IUPAC nomenclature and CAS number for 5-(4-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value |

| IUPAC Name | 5-(4-methoxyphenyl)-1,3-oxazole |

| CAS Number | 1011-51-4 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Synthesis and Characterization

The primary synthetic route to 5-(4-Methoxyphenyl)oxazole is the Van Leusen oxazole (B20620) synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol: Van Leusen Synthesis of this compound

Materials:

-

p-Anisaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of p-anisaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (s, 1H), 7.60 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.0, 151.0, 148.0, 126.5, 122.0, 120.0, 114.5, 55.5 |

| IR (KBr, cm⁻¹) ν | 3120, 2960, 1610, 1520, 1250, 1180, 1030, 830 |

| Mass Spectrometry (EI) | m/z 175 (M⁺) |

Biological Activity

Oxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific quantitative data for the direct antitumor or antimicrobial activity of this compound is not extensively detailed in publicly available literature, its derivatives have shown significant potential. The methoxyphenyl group is a common feature in many biologically active molecules, often contributing to enhanced cell permeability and receptor binding.

The general biological screening of novel oxazole compounds often involves cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow and Signaling Pathway Diagrams

The synthesis and evaluation of this compound and its derivatives follow a logical progression from chemical synthesis to biological testing.

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound.

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many oxazole-containing compounds are known to interfere with key cellular processes such as cell cycle progression and apoptosis. A generalized potential mechanism of action could involve the inhibition of protein kinases or interaction with DNA.

Caption: A potential signaling pathway affected by this compound.

Solubility Profile of 5-(4-Methoxyphenyl)oxazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Methoxyphenyl)oxazole, a heterocyclic compound with significant interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for determining its solubility, alongside a qualitative discussion based on the structural features of the molecule. A template for data presentation is also provided to aid researchers in organizing their experimental findings.

Introduction to this compound

This compound is an aromatic heterocyclic compound. Its structure, comprising a phenyl ring substituted with a methoxy (B1213986) group and an oxazole (B20620) ring, suggests a moderate polarity. The presence of the methoxy group can enhance its solubility in certain organic solvents compared to its unsubstituted counterpart. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, including formulation, purification, and various synthetic procedures.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in polar aprotic and polar protic organic solvents. The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding with protic solvents. The aromatic nature of the compound suggests some solubility in nonpolar aromatic solvents as well. However, it is likely to have low solubility in highly nonpolar aliphatic solvents.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| e.g., Heptane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol: The Shake-Flask Method for Solubility Determination